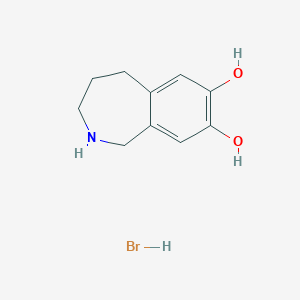
2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide
Übersicht
Beschreibung
2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C10H14BrNO2 and its molecular weight is 260.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol hydrobromide (CAS No. 113853-92-2) is a heterocyclic compound with potential pharmacological applications. Its molecular formula is C10H14BrNO2, and it has a molecular weight of 260.13 g/mol. This compound has been studied for its biological activities, particularly in the context of neuropharmacology and potential therapeutic uses.
- IUPAC Name : 2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol; hydrobromide
- Molecular Formula : C10H14BrNO2
- Molecular Weight : 260.13 g/mol
- CAS Number : 113853-92-2
- Canonical SMILES : C1CC2=CC(=C(C=C2CNC1)O)O.Br
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its effects on the central nervous system (CNS). The compound exhibits properties that may be beneficial for treating neurological disorders.
The compound is believed to exert its effects through modulation of neurotransmitter systems. Specifically, it may interact with dopamine and serotonin receptors, which are crucial in regulating mood and behavior. Research indicates that compounds in this class can influence dopaminergic activity, potentially offering therapeutic avenues for conditions such as depression and anxiety.
In Vitro Studies
In vitro studies have demonstrated that 2,3,4,5-tetrahydro-1H-2-benzazepine derivatives can inhibit the reuptake of neurotransmitters like serotonin and norepinephrine. This action contributes to their antidepressant-like effects in animal models.
In Vivo Studies
Animal studies have shown that administration of this compound leads to significant improvements in behavioral tests associated with anxiety and depression. For instance:
- Study A : Mice treated with varying doses exhibited reduced immobility in the forced swim test, indicating an antidepressant effect.
- Study B : Rats displayed decreased anxiety-like behavior in the elevated plus maze following treatment.
Case Studies
| Study | Model | Findings |
|---|---|---|
| Study A | Mice | Reduced immobility in forced swim test (p < 0.05) |
| Study B | Rats | Decreased anxiety-like behavior in elevated plus maze (p < 0.01) |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates a moderate half-life and bioavailability when administered orally. Studies suggest that the compound reaches peak plasma concentrations within 1 to 3 hours post-administration.
Toxicology
Toxicological assessments have shown that this compound has a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully understand its chronic toxicity and potential side effects.
Eigenschaften
IUPAC Name |
2,3,4,5-tetrahydro-1H-2-benzazepine-7,8-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.BrH/c12-9-4-7-2-1-3-11-6-8(7)5-10(9)13;/h4-5,11-13H,1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELFRECJCWLACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2CNC1)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555522 | |
| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113853-92-2 | |
| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















